molecular formula C18H25NO4S B2943671 N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 1396874-53-5

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No. B2943671
CAS RN: 1396874-53-5
M. Wt: 351.46
InChI Key: COAIFMXAIHGDBV-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative with a furan ring and a pentamethylbenzene group. Sulfonamides are a group of compounds which have a sulfur atom, two oxygen atoms and a nitrogen atom in their structure. They are known for their antibacterial properties . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pentamethylbenzene is a derivative of benzene where five hydrogen atoms have been replaced by methyl groups.


Synthesis Analysis

While the exact synthesis process for this compound is not available, it might involve the reaction of an appropriate furan derivative with a pentamethylbenzenesulfonyl chloride. This is a common method for introducing the sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its constituent parts: the aromatic furan ring, the sulfonamide group, and the pentamethylbenzene ring. The exact structure would depend on the positions of these groups relative to each other .


Chemical Reactions Analysis

The compound, due to the presence of the sulfonamide group, might undergo reactions typical of sulfonamides, such as hydrolysis under acidic or alkaline conditions. The furan ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally soluble in organic solvents and have relatively high melting points .

Scientific Research Applications

Synthesis and Chemical Behavior

Research into N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide and its related compounds primarily focuses on their synthesis and chemical behavior. For instance, the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade demonstrates the intricate chemistry that furan compounds can undergo, enriching the gold carbenoid chemistry with respect to group migration (Wang et al., 2014). Similarly, studies on the decomposition of N-hydroxybenzenesulfonamide in alkaline solutions provide insights into the chemical stability and breakdown pathways of sulfonamide derivatives, essential for understanding their behavior under various conditions (Bonner & Ko, 1992).

Reaction Mechanisms

Research on the reaction mechanisms involving furan derivatives, such as the detailed study on the reactions of 2,4-dinitrobenzenediazonium ions with furans, reveals the complex interactions and the potential for ring opening or arylation under different conditions. This highlights the versatility of furan compounds in synthetic chemistry, offering pathways to a variety of chemical structures and potential applications (Bartle et al., 1978).

Synthetic Applications

The synthetic utility of furan derivatives extends to the creation of new compounds with potential applications in material science and medicinal chemistry. For example, the synthesis of 4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide through the reaction of specific aldehydes with aminobenzenesulfonamide showcases the potential for developing new sulfonamide derivatives with tailored properties (Naganagowda & Petsom, 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. It might also be interesting to investigate its potential biological activity, given the known activities of other sulfonamides .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-11-12(2)14(4)17(15(5)13(11)3)24(21,22)19-10-18(6,20)16-8-7-9-23-16/h7-9,19-20H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAIFMXAIHGDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC(C)(C2=CC=CO2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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